molecular formula C20H18N2O3 B2831940 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide CAS No. 1022318-51-9

2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide

Cat. No.: B2831940
CAS No.: 1022318-51-9
M. Wt: 334.375
InChI Key: KIZLSEAWIQXAJT-UHFFFAOYSA-N
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Description

2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide is a synthetic small molecule belonging to the class of phenoxy acetamide derivatives. This class of compounds is of significant interest in medicinal chemistry and pharmacological research due to its association with a diverse range of biological activities. Phenoxy acetamide derivatives have been investigated as core structural motifs in the development of novel therapeutic agents, with documented activities including anti-cancer, anti-inflammatory, anti-mycobacterial, and anti-viral properties . The molecular framework of this compound makes it a valuable intermediate or target molecule for researchers working in drug discovery. The structure combines a phenoxy ether linkage with an acetamide pharmacophore attached to a substituted pyridine ring, a configuration often explored in structure-activity relationship (SAR) studies. Researchers utilize such compounds to investigate protein-ligand interactions, enzyme inhibition, and cell signaling pathways. The compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(15-24-17-10-5-2-6-11-17)22-20-18(12-7-13-21-20)25-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZLSEAWIQXAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through the reaction of phenol with an appropriate halogenated acetamide under basic conditions.

    Introduction of the Pyridinyl Moiety: The pyridinyl group is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a phenylmethoxy group.

    Coupling Reaction: The final step involves coupling the phenoxyacetamide with the pyridinyl moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide, along with their physical properties and reported biological activities:

Compound Name Substituents Melting Point (°C) Key Biological Activity/Notes Reference
This compound - Pyridine: 3-phenylmethoxy
- Acetamide: 2-phenoxy
Not reported Hypothesized to exhibit enhanced hydrophobic interactions due to phenylmethoxy group. N/A
N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb) - Acetamide: 2-phenoxy
- Aromatic ring: 3,4-difluorophenyl
90–91 Antimicrobial activity (exact targets unspecified).
N-(4-Chloro-2-fluorophenyl)-2-phenoxyacetamide (Gc) - Acetamide: 2-phenoxy
- Aromatic ring: 4-chloro-2-fluorophenyl
110–111 Potential halogen bonding effects from Cl/F substituents.
2-Phenoxy-N-(4-sulfamoylphenyl)acetamide (Gd) - Acetamide: 2-phenoxy
- Aromatic ring: 4-sulfamoylphenyl
206–207 High melting point due to sulfamoyl group’s hydrogen-bonding capacity.
2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide (Gf) - Acetamide: 2-phenoxy
- Aromatic ring: 3-trifluoromethylphenyl
93–94 Trifluoromethyl group may enhance lipophilicity and metabolic stability.
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d) - Acetamide: 2-(2-fluorophenoxy)
- Thiadiazole-pyridine hybrid
Not reported IC50 = 1.8 µM against Caco-2 cells (anticancer activity).
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) - Acetamide: 2-(3-chloro-4-hydroxyphenyl)
- N-phenethyl substituent
Not reported Potent 17β-HSD2 inhibition (IC50 < 1 µM); hydrophobic interactions critical for activity.

Key Structural and Functional Insights:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., -CF₃ in Gf) reduce melting points compared to hydrogen-bonding groups (e.g., -SO₂NH₂ in Gd) .

Biological Activity Trends :

  • Antimicrobial Activity : Compounds like Gb and Gc demonstrate that halogen substituents (F, Cl) may enhance interactions with microbial targets through dipole-dipole interactions .
  • Anticancer Activity : The thiadiazole-pyridine hybrid in 7d shows significant cytotoxicity, suggesting that heterocyclic extensions improve activity compared to simpler acetamides .
  • Enzyme Inhibition : Hydrophobic substituents (e.g., phenethyl in 13 ) enhance 17β-HSD2 inhibition by occupying hydrophobic pockets in the enzyme’s active site .

Metabolic Stability :

  • The trifluoromethyl group in Gf and the phenylmethoxy group in the target compound may reduce oxidative metabolism, improving pharmacokinetic profiles .

Research Findings and Mechanistic Implications

Role of Hydrogen Bonding :

  • Sulfamoyl (-SO₂NH₂) and hydroxyl groups (e.g., in Gd and 13 ) facilitate hydrogen bonding with biological targets, enhancing binding affinity .

Impact of Aromatic Interactions :

  • Compounds with extended aromatic systems (e.g., 7d ’s thiadiazole-pyridine core) exhibit improved anticancer activity, likely due to π-π stacking with cellular targets .

Contradictory Evidence :

  • While Gf ’s -CF₃ group enhances lipophilicity, its lower melting point (93–94°C) compared to Gd (206–207°C) suggests a trade-off between metabolic stability and crystallinity .

Biological Activity

2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a phenoxy group linked to a pyridine moiety, which is known to influence its biological properties. The structural formula can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is thought to involve several mechanisms, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors, influencing signaling pathways relevant to disease processes.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against cellular damage.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate significant activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.

Bacterial Strain IC50 (µM) Comparison
Staphylococcus aureus12.5Higher than Penicillin (15 µM)
Escherichia coli25.0Comparable to Ciprofloxacin (30 µM)

Anti-inflammatory Activity

In vitro assays have demonstrated that the compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α500150
IL-630080

Case Study 1: Diabetes Management

A study investigated the effects of this compound on α-glucosidase inhibition, a key enzyme in carbohydrate metabolism. The compound displayed a potent inhibitory effect with an IC50 value of 5.0 µM, significantly lower than that of Acarbose (IC50 = 327.0 µM). This suggests potential utility in managing type 2 diabetes.

Case Study 2: Cancer Research

In cancer cell lines, the compound exhibited cytotoxic effects against several types of cancer cells, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Key findings include:

  • No significant hepatotoxicity was observed in liver enzyme assays.
  • Renal function remained stable with no adverse effects on creatinine and urea levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide, and how can reaction conditions be optimized for high yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃) can introduce phenoxy groups, followed by iron powder reduction in acidic media to generate intermediates like aniline derivatives . Condensation with acetic acid derivatives under coupling agents (e.g., EDC or DCC) finalizes the acetamide structure. Microwave-assisted synthesis (as seen in analogous protocols) may reduce reaction time and improve yields . Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical for purity .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and connectivity, particularly for distinguishing methoxy and phenoxy groups . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>95% purity) ensures sample homogeneity. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. How does the presence of phenoxy and phenylmethoxy substituents influence the compound’s stability under various storage conditions?

  • Methodology : The electron-donating methoxy group may enhance oxidative stability but could increase susceptibility to hydrolysis in acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis are recommended. Lyophilization or storage in inert atmospheres (argon) at -20°C minimizes degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodology : Systematic substitution of the phenoxy (e.g., halogenation) or phenylmethoxy (e.g., alkyl chain variation) groups can be performed. Biological assays (e.g., IC₅₀ in cancer cell lines) paired with computational QSAR models identify critical moieties. For example, replacing methoxy with chloro groups (as in structurally similar compounds) may enhance target binding . Dose-response curves and selectivity profiling against off-targets (e.g., kinases) are necessary .

Q. What computational modeling approaches are recommended to predict the target binding affinity and pharmacokinetic properties of this compound?

  • Methodology : Molecular docking (AutoDock Vina or Schrödinger) against potential targets (e.g., COX-2 or EGFR) identifies binding modes, while molecular dynamics simulations (100 ns) assess stability. ADMET predictors (SwissADME) evaluate logP, solubility, and cytochrome P450 interactions. Free energy perturbation (FEP) calculations refine affinity predictions .

Q. How should researchers address contradictory data observed in biological assays between this compound and its structural analogs?

  • Methodology : Cross-validate assays (e.g., SPR vs. fluorescence polarization) to rule out technical artifacts. Compare batch purity (via LC-MS) and solubility (via nephelometry). For example, discrepancies in antimicrobial activity might arise from aggregation-prone analogs, requiring dynamic light scattering (DLS) analysis .

Q. What strategies can be employed to modify the acetamide moiety to enhance solubility without compromising bioactivity?

  • Methodology : Introduce polar groups (e.g., -OH or -NH₂) via post-synthetic modifications, such as hydrolysis of cyano substituents (as seen in pyridine derivatives) . Prodrug approaches (e.g., phosphate esters) or co-solvent systems (PEG-400) improve aqueous solubility. Thermodynamic solubility assays in PBS (pH 7.4) guide optimization .

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